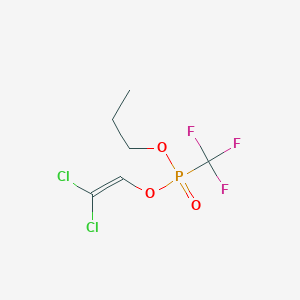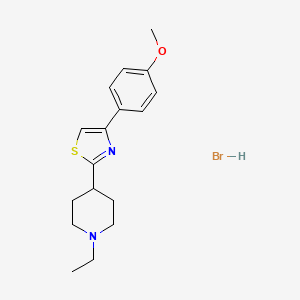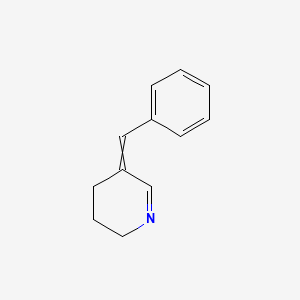methanone CAS No. 88711-73-3](/img/structure/B14378853.png)
[1-Ethenyl-2-(prop-1-en-2-yl)cyclopropyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-2-(prop-1-en-2-yl)cyclopropylmethanone: is a chemical compound with a unique structure that includes a cyclopropyl ring, a phenyl group, and a methanone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Common synthetic routes may involve the use of Grignard reagents, cyclopropanation reactions, and Friedel-Crafts acylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the methanone group to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules .
Medicine: The compound’s ability to undergo various chemical reactions makes it a versatile building block for drug synthesis .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties .
Mécanisme D'action
The mechanism by which 1-Ethenyl-2-(prop-1-en-2-yl)cyclopropylmethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. Pathways involved may include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Diethyl malonate: Used in the synthesis of barbiturates and other pharmaceuticals.
Indole derivatives: Known for their diverse biological activities and applications in medicine.
Uniqueness: What sets 1-Ethenyl-2-(prop-1-en-2-yl)cyclopropylmethanone apart is its unique cyclopropyl ring structure combined with a phenyl group and a methanone group. This combination provides distinct reactivity and interaction profiles compared to other similar compounds .
Propriétés
Numéro CAS |
88711-73-3 |
|---|---|
Formule moléculaire |
C15H16O |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
(1-ethenyl-2-prop-1-en-2-ylcyclopropyl)-phenylmethanone |
InChI |
InChI=1S/C15H16O/c1-4-15(10-13(15)11(2)3)14(16)12-8-6-5-7-9-12/h4-9,13H,1-2,10H2,3H3 |
Clé InChI |
QLWSPSBMOXDEAX-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CC1(C=C)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal](/img/structure/B14378772.png)
![2-Ethyl-4,5-dihydronaphtho[1,2-b]furan](/img/structure/B14378774.png)




![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)
![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)

![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)

![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)


